n-(2-(Benzylamino)-2-oxoethyl)isobutyramide
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Overview
Description
N-(2-(Benzylamino)-2-oxoethyl)isobutyramide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzylamino group attached to an oxoethyl chain, which is further connected to an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Benzylamino)-2-oxoethyl)isobutyramide typically involves the amidation of benzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the benzylamine and isobutyryl chloride are reacted in a single step. This method is advantageous as it reduces the number of purification steps and increases overall yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Benzylamino)-2-oxoethyl)isobutyramide undergoes various chemical reactions, including:
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Oxidized amide derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted benzylamino derivatives
Scientific Research Applications
N-(2-(Benzylamino)-2-oxoethyl)isobutyramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(Benzylamino)-2-oxoethyl)isobutyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Benzylethanolamine: Similar structure with an ethanolamine group instead of an oxoethyl chain.
N-Benzylacetamide: Contains an acetamide group instead of an isobutyramide moiety.
Uniqueness: N-(2-(Benzylamino)-2-oxoethyl)isobutyramide is unique due to its specific combination of benzylamino, oxoethyl, and isobutyramide groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)13(17)15-9-12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
RHIUZIGYKOYXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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